molecular formula C14H14N2O3S B7171298 N-(4-methylpyridin-3-yl)-4-methylsulfonylbenzamide

N-(4-methylpyridin-3-yl)-4-methylsulfonylbenzamide

Cat. No.: B7171298
M. Wt: 290.34 g/mol
InChI Key: UZZBYOHYWNLWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylpyridin-3-yl)-4-methylsulfonylbenzamide is a chemical compound that belongs to the class of aromatic amides This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a benzamide moiety substituted with a methylsulfonyl group

Properties

IUPAC Name

N-(4-methylpyridin-3-yl)-4-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10-7-8-15-9-13(10)16-14(17)11-3-5-12(6-4-11)20(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZBYOHYWNLWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)-4-methylsulfonylbenzamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-methylpyridine, undergoes a series of reactions to introduce the desired functional groups. This may involve halogenation, followed by nucleophilic substitution to introduce the amine group.

    Coupling Reaction: The pyridine derivative is then coupled with 4-methylsulfonylbenzoic acid or its derivatives using coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-3-yl)-4-methylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-(4-methylpyridin-3-yl)-4-methylsulfonylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-methylpyridin-3-yl)-4-methylsulfonylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-(4-pyridinyl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-(4-methylpyridin-3-yl)-4-methylsulfonylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.